![molecular formula C5H14Cl2N2 B1511792 trans-Cyclopentane-1,2-diamine dihydrochloride CAS No. 1030390-38-5](/img/structure/B1511792.png)
trans-Cyclopentane-1,2-diamine dihydrochloride
Overview
Description
“trans-Cyclopentane-1,2-diamine dihydrochloride” is a chemical compound with the molecular formula C5H14Cl2N2 . Despite its early description, it has been historically underestimated due to its non-commercial availability, extreme instability, and the complexity of the classical reported syntheses . It has produced far less interest amongst chemists than its higher homologue trans-cyclohexane-1,2-diamine, which is perhaps the most widely used diamine for the synthesis of ligands and receptors .
Synthesis Analysis
The synthesis of “this compound” has been a subject of interest in recent years. A convenient and rapid synthesis of the compound has been described, requiring three steps with no chromatographic purification; the key procedure is a double Curtius rearrangement . The recent development of novel and efficient synthetic approaches has stimulated renewed interest in this chiral motif for a broad range of applications .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m1../s1
. The compound has a molecular weight of 173.08 g/mol .
Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, a lipase-catalyzed double monoaminolysis of dimethyl malonate by (+/-)-trans-cyclopentane-1,2-diamine allows the sequential resolution of the latter compound, affording an enantiopure bis(amidoester), which is subsequently transformed into an optically active polyamine .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 173.08 g/mol . It has 4 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has no rotatable bonds .
Scientific Research Applications
1. Synthesis and Utilization in Chiral Ligands and Receptors
trans-Cyclopentane-1,2-diamine has been historically undervalued but has seen renewed interest due to novel synthetic approaches. This diamine serves as a scaffold for chiral ligands, receptors, and biologically active compounds, owing to its unique structural properties. Researchers have developed efficient methods for preparing this compound in both racemic and enantioenriched forms, broadening its application scope in synthesis (González‐Sabín, Rebolledo, & Gotor, 2009).
2. Involvement in Asymmetric Epoxidation
Enantiopure trans-cyclopentane-1,2-diamine has been used in creating novel chiral salen ligands. These ligands, in their chromium and manganese complexes, act as oxygen transfer agents in asymmetric epoxidation of alkenes, highlighting the compound's role in facilitating stereoselective transformations (Daly & Gilheany, 2003).
3. Chemoenzymatic Synthesis of Optically Active Derivatives
Optically active derivatives of trans-cyclopentane-1,2-diamine have been synthesized through chemoenzymatic methods. These processes involve creating enantiomerically enriched diamines, which are key intermediates in the synthesis of various primary–tertiary diamines. This method demonstrates the versatility of trans-cyclopentane-1,2-diamine in producing optically active compounds (Quijada, González‐Sabín, Rebolledo, & Gotor, 2009).
Mechanism of Action
Target of Action
It is known that this compound is widely used for the synthesis of ligands and receptors , suggesting that it may interact with various biological targets.
Mode of Action
The mode of action of trans-Cyclopentane-1,2-diamine dihydrochloride involves serving as a key intermediate in the preparation of various chiral ligands and catalysts . It is used as a scaffold for chiral ligands, receptors, and biologically active compounds .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its role in the synthesis of a wide range of ligands, receptors, and biologically active compounds . The specific effects would depend on the particular compounds that are synthesized using this compound as an intermediate.
properties
IUPAC Name |
(1R,2R)-cyclopentane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCLGIZICFQJBX-ALUAXPQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735555 | |
Record name | (1R,2R)-Cyclopentane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1030390-38-5 | |
Record name | (1R,2R)-Cyclopentane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1030390-38-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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